ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a type of pyrazole compound . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the length and type of chemical bonds, and the molecular mass .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of ethyl 5-amino-1H-pyrazole-4-carboxylate, the amino and carboxylate groups are likely to be reactive. They may undergo reactions such as acid-base reactions, nucleophilic substitutions, or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can often be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Core Element in Pyrazole Derivatives
Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Biological Activities
Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, they have garnered substantial interest from researchers .
Synthesis of Heterocyclic Compounds
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Preparation of Isoxazole Derivatives
Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .
Synthesis of Condensed Heterocycles
Derivatives of 3- or 5-amino pyrazole, generally referred to as 3 (5)-aminopyrazoles, are especially interesting in this context, serving as starting materials for the synthesis of condensed heterocycles, including pyrazolo [1,5-a]pyrimidines .
Allosteric Modulator of the Adenosine A1 Receptor
A pharmacophore-based screen identified 32 compounds including ethyl 5-amino-3- (4- tert-butylphenyl)-4-oxo-3,4-dihydrothieno [3,4- d]pyridazine-1-carboxylate (8) as a new allosteric modulator of the adenosine A1 receptor (A1AR) .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-5-6(7(9)11-10-5)8(12)13-4-2/h3-4H2,1-2H3,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIVWLMIGLVBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569822 |
Source
|
Record name | Ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate | |
CAS RN |
79571-32-7 |
Source
|
Record name | Ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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